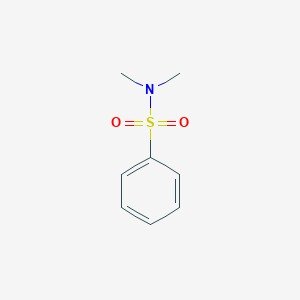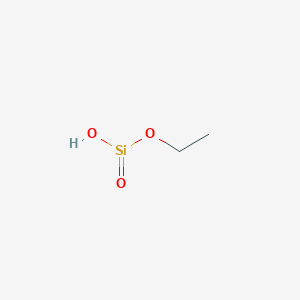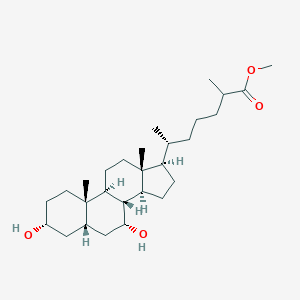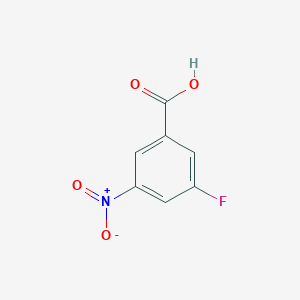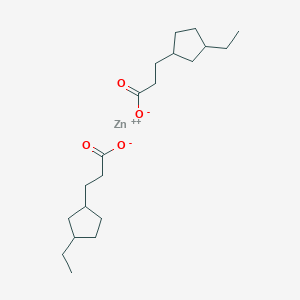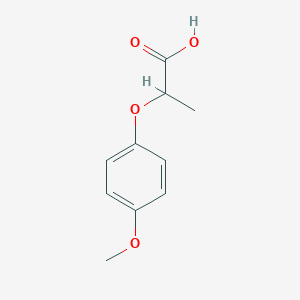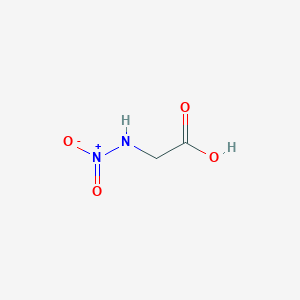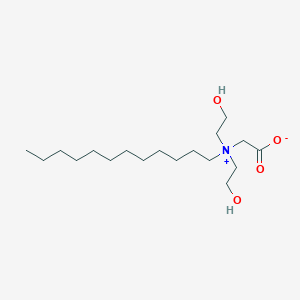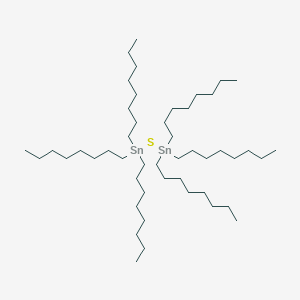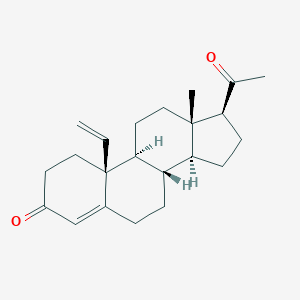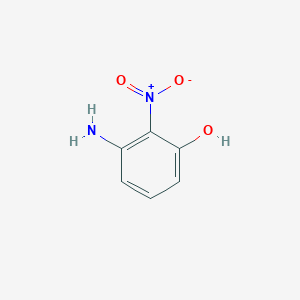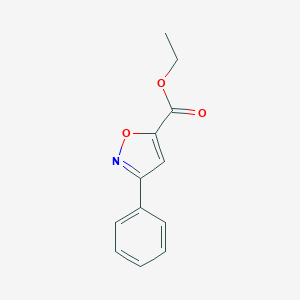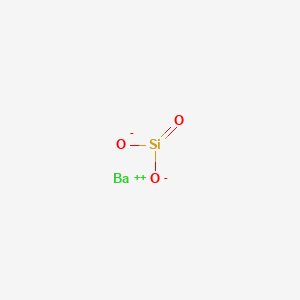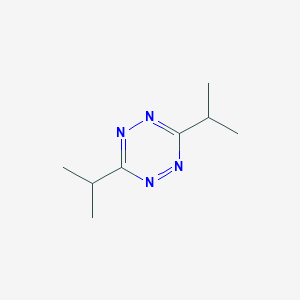
Tricyclo(4.2.0.02,5)octane, anti-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(4.2.0.02,5)octane, also known as anti-cis-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b][1,3]oxazine (TIPO), is a cyclic compound that exhibits anti-inflammatory and analgesic properties. It has been the subject of extensive scientific research due to its potential therapeutic applications in various medical conditions.
Mécanisme D'action
TIPO exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which is involved in the regulation of inflammation and glucose metabolism.
Effets Biochimiques Et Physiologiques
TIPO has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It also reduces the expression of adhesion molecules, which play a crucial role in the recruitment of immune cells to the site of inflammation. TIPO has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
TIPO has several advantages as a research tool, including its potent anti-inflammatory and analgesic effects, its ability to activate the PPAR-γ pathway, and its relatively low toxicity. However, its synthesis is complex and time-consuming, and it may not be suitable for large-scale production.
Orientations Futures
There are several future directions for the research on TIPO. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TIPO has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. It also protects dopaminergic neurons from degeneration in animal models of Parkinson's disease. Another potential application is in the treatment of obesity and metabolic disorders. TIPO has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Further studies are needed to determine the safety and efficacy of TIPO in humans and to explore its potential therapeutic applications in various medical conditions.
Méthodes De Synthèse
TIPO can be synthesized using a multistep process involving the condensation of phenylhydrazine with cyclobutanone followed by the reaction with various substituted aldehydes. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
TIPO has been extensively studied for its potential therapeutic applications in various medical conditions such as chronic pain, inflammation, and neurodegenerative diseases. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Propriétés
Numéro CAS |
13027-75-3 |
|---|---|
Nom du produit |
Tricyclo(4.2.0.02,5)octane, anti- |
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
tricyclo[4.2.0.02,5]octane |
InChI |
InChI=1S/C8H12/c1-2-6-5(1)7-3-4-8(6)7/h5-8H,1-4H2 |
Clé InChI |
YTZCZYFFHKYOBJ-UHFFFAOYSA-N |
SMILES |
C1CC2C1C3C2CC3 |
SMILES canonique |
C1CC2C1C3C2CC3 |
Autres numéros CAS |
28636-10-4 |
Synonymes |
Tricyclo(4.2.0.02,5)octane, anti- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



